molecular formula C5H9N5O3S2 B587466 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid CAS No. 1391054-56-0

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid

Cat. No. B587466
CAS RN: 1391054-56-0
M. Wt: 251.279
InChI Key: VOWJSEYJDXBICY-UHFFFAOYSA-N
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Description

“2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid” is a chemical compound with the molecular formula C5 H9 N5 O3 S2 and a molecular weight of 251.29 .


Synthesis Analysis

The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is well known and has been the subject of considerable interest due to their applications in different fields .


Chemical Reactions Analysis

The chemical reactions of 1,3,5-triazines involve the substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity againstE. coli , representing Gram-negative bacteria, and S. aureus , representing Gram-positive bacteria .

Mode of Action

aureus, potentially targeting DNA gyrase .

Biochemical Pathways

Related compounds have been synthesized and evaluated for their antimicrobial activity , suggesting that they may interfere with bacterial growth and replication pathways.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that they may inhibit bacterial growth and replication.

properties

IUPAC Name

2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWJSEYJDXBICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid

CAS RN

1391054-56-0
Record name 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)SULFANYLETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU7Y784PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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